molecular formula C12H19NO5S B14226403 3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid CAS No. 720699-22-9

3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid

Katalognummer: B14226403
CAS-Nummer: 720699-22-9
Molekulargewicht: 289.35 g/mol
InChI-Schlüssel: DZPPJTZGVWFBHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid is an organic compound characterized by the presence of a sulfonic acid group, a propane chain, and a dimethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid typically involves the reaction of 2,4-dimethoxybenzylamine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides .

Wissenschaftliche Forschungsanwendungen

3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The dimethoxyphenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid is unique due to its combination of a sulfonic acid group and a dimethoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

720699-22-9

Molekularformel

C12H19NO5S

Molekulargewicht

289.35 g/mol

IUPAC-Name

3-[(2,4-dimethoxyphenyl)methylamino]propane-1-sulfonic acid

InChI

InChI=1S/C12H19NO5S/c1-17-11-5-4-10(12(8-11)18-2)9-13-6-3-7-19(14,15)16/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,14,15,16)

InChI-Schlüssel

DZPPJTZGVWFBHO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CNCCCS(=O)(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.